![molecular formula C19H22N2O3 B15091958 [3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate CAS No. 39940-88-0](/img/structure/B15091958.png)
[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group, a hydroxypropyl group, and a methylprop-2-enoate group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of 4-anilinoaniline with epichlorohydrin to form an intermediate, which is then reacted with methacrylic acid to yield the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of polymers and advanced materials.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: Used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism by which [3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate exerts its effects involves interactions with various molecular targets. The anilino groups can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The hydroxypropyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. The methylprop-2-enoate group can undergo polymerization reactions, forming cross-linked networks in materials science applications.
Comparaison Avec Des Composés Similaires
[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate: shares similarities with other anilino derivatives and hydroxypropyl compounds.
[4-anilinoaniline]: Similar in structure but lacks the hydroxypropyl and methylprop-2-enoate groups.
[2-hydroxypropyl methacrylate]: Contains the hydroxypropyl and methacrylate groups but lacks the anilino groups.
Uniqueness: The unique combination of anilino, hydroxypropyl, and methylprop-2-enoate groups in this compound provides distinct chemical properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
39940-88-0 |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H22N2O3/c1-14(2)19(23)24-13-18(22)12-20-15-8-10-17(11-9-15)21-16-6-4-3-5-7-16/h3-11,18,20-22H,1,12-13H2,2H3 |
Clé InChI |
JYSSGQITKNFRQE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(CNC1=CC=C(C=C1)NC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


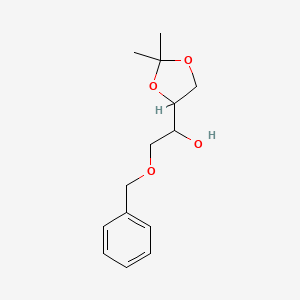
![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
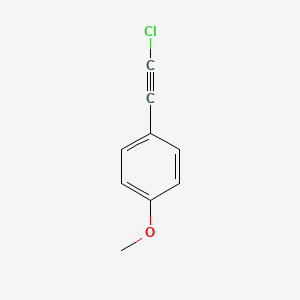
![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)
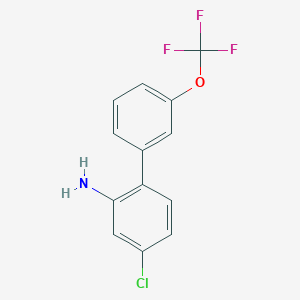

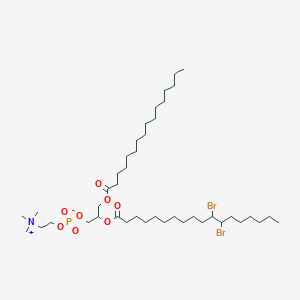
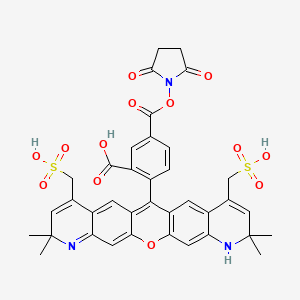
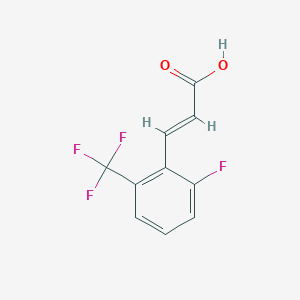
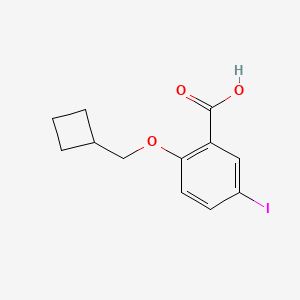
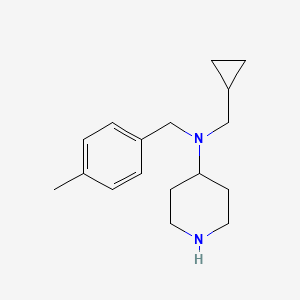
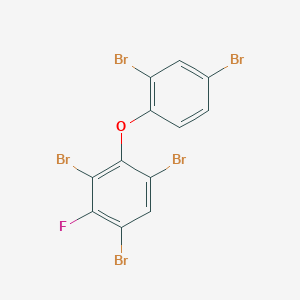
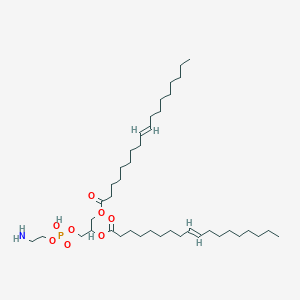
![1-[2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B15091961.png)
